2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C16H21NO4S. It is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a piperidine ring, a carboxylic acid group, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the carboxymethylsulfanyl group. The final step involves esterification with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The carboxymethylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid methyl ester
- 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid ethyl ester
- 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid propyl ester
Uniqueness
2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The benzyl ester group may provide enhanced stability and binding properties compared to other ester derivatives.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-15(19)12-22-11-14-8-4-5-9-17(14)16(20)21-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGPSHWIQFKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CSCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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